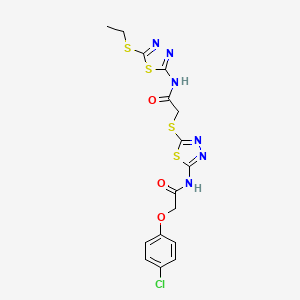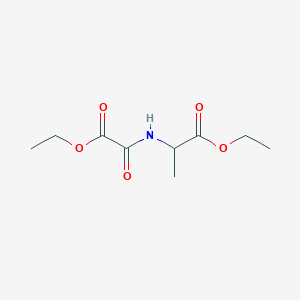
4-Amino-2-(butan-2-yl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(butan-2-yl)phenol hydrochloride is a chemical compound with the molecular weight of 201.7 . It is a powder that is stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Related compounds such as 4-Amino-2-butanol have a density of 0.9±0.1 g/cm3, a boiling point of 168.3±13.0 °C at 760 mmHg, and a flash point of 55.6±19.8 °C .Wissenschaftliche Forschungsanwendungen
Electroactive Polymer Synthesis
"4-Amino-2-(butan-2-yl)phenol hydrochloride" has been explored as a precursor in the synthesis of electroactive phenol-based polymers. A study demonstrated the synthesis of a novel polymer through oxidative polycondensation, which exhibits significant electrical conductivity and fluorescence properties, showcasing its potential in electronic and optoelectronic applications (Kaya & Aydın, 2012).
Analytical Method Development
This compound has been used in the development of analytical methods for determining ammonia in environmental samples, utilizing colorimetric techniques based on the Berthelot reaction. This highlights its utility in environmental monitoring and analysis (Rhine et al., 1998).
Electrochemical Sensing
Research has also focused on the electrochemical sensing of 4-aminophenol, a derivative of "this compound," for environmental and pharmaceutical applications. A graphene–chitosan composite film modified electrode was developed for sensitive and selective detection of 4-aminophenol, demonstrating the compound's relevance in analytical chemistry (Yin et al., 2010).
Phytoremediation
In the context of phytoremediation, studies have explored the uptake and degradation of organic pollutants by plants, with "this compound" potentially serving as a model compound to understand these processes. This research underscores the role of chemical compounds in environmental cleanup efforts (Dietz & Schnoor, 2001).
Corrosion Inhibition
Furthermore, derivatives of "this compound" have been investigated as corrosion inhibitors, highlighting its significance in protecting metals from corrosion, which is crucial for industrial applications (Tebbji et al., 2005).
Safety and Hazards
4-Amino-2-(butan-2-yl)phenol hydrochloride has several safety precautions. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
4-amino-2-butan-2-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-7(2)9-6-8(11)4-5-10(9)12;/h4-7,12H,3,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIFGGQJFTTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)



![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)



